molecular formula C16H18N2O3 B1669624 Cromakalim CAS No. 94470-67-4

Cromakalim

Cat. No.: B1669624
CAS No.: 94470-67-4
M. Wt: 286.33 g/mol
InChI Key: TVZCRIROJQEVOT-LSDHHAIUSA-N
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Description

Cromakalim is a potassium channel-opening vasodilator, primarily used for its ability to relax vascular smooth muscle and lower blood pressure. The active isomer of this compound is levthis compound. It acts on ATP-sensitive potassium channels, causing membrane hyperpolarization, which makes it more difficult to excite the smooth muscle cells, thereby causing relaxation .

Mechanism of Action

Preparation Methods

The synthesis of cromakalim involves several steps:

    Reaction of 4-cyanophenol with 2-hydroxy-2-methyl-3-butyne: This reaction likely proceeds through the formation of a propargyl carbocation, which then attacks the aromatic ring. The resulting allylic cation captures the adjacent phenol oxygen, forming the observed product.

    Treatment with aqueous NBS: This step adds the elements of hypobromous acid, forming a bromohydrin as a mixture of trans enantiomers.

    Cyclization to the epoxide: In the presence of sodium hydroxide, the bromohydrin cyclizes to form the epoxide.

    Ring opening with ammonia: This step gives a mixture of trans amino alcohols, which are resolved to obtain the desired enantiomer.

    Acylation with 4-chlorobutyryl chloride: This step forms the chloroamide.

    Formation of the pyrrolidine ring: The anion from the reaction of the amide with sodium hydride displaces the chlorine, forming the pyrrolidine ring, resulting in levthis compound.

Chemical Reactions Analysis

Cromakalim undergoes various chemical reactions, including:

    Oxidation and Reduction: These reactions are common in the metabolic pathways of this compound.

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.

    Cyclization Reactions: As seen in its synthesis, this compound undergoes cyclization to form the pyrrolidine ring.

Common reagents and conditions used in these reactions include sodium hydroxide, ammonia, and 4-chlorobutyryl chloride. The major products formed from these reactions include the bromohydrin, epoxide, and the final pyrrolidine ring structure .

Scientific Research Applications

Cromakalim has a wide range of scientific research applications:

Comparison with Similar Compounds

Cromakalim is compared with other potassium channel openers such as pinacidil and minoxidil:

    Pinacidil: Like this compound, pinacidil is a potassium channel opener with vasodilatory properties.

    Minoxidil: Minoxidil is another potassium channel opener used primarily for its vasodilatory effects.

    Nicorandil: Nicorandil is a potassium channel opener with both vasodilatory and anti-ischemic properties.

This compound’s uniqueness lies in its high potency and specificity for ATP-sensitive potassium channels, making it a valuable compound in both research and therapeutic applications .

Properties

CAS No.

94470-67-4

Molecular Formula

C16H18N2O3

Molecular Weight

286.33 g/mol

IUPAC Name

(3R,4S)-3-hydroxy-2,2-dimethyl-4-(2-oxopyrrolidin-1-yl)-3,4-dihydrochromene-6-carbonitrile

InChI

InChI=1S/C16H18N2O3/c1-16(2)15(20)14(18-7-3-4-13(18)19)11-8-10(9-17)5-6-12(11)21-16/h5-6,8,14-15,20H,3-4,7H2,1-2H3/t14-,15+/m0/s1

InChI Key

TVZCRIROJQEVOT-LSDHHAIUSA-N

SMILES

CC1(C(C(C2=C(O1)C=CC(=C2)C#N)N3CCCC3=O)O)C

Isomeric SMILES

CC1([C@@H]([C@H](C2=C(O1)C=CC(=C2)C#N)N3CCCC3=O)O)C

Canonical SMILES

CC1(C(C(C2=C(O1)C=CC(=C2)C#N)N3CCCC3=O)O)C

Appearance

Solid powder

Key on ui other cas no.

94535-50-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BRL 38226
BRL 38227
BRL-34915
BRL-38226
BRL-38227
BRL38226
BRL38227
Cromakalim
Cromakalim, (3R-cis)-Isomer
Cromakalim, (3R-trans)-Isomer
Cromakalim, (3S-cis)-Isomer
Cromakalim, (3S-trans)-Isomer
Cromakalim, (trans)-Isomer
Lemakalim
Levcromakalim

Origin of Product

United States

Synthesis routes and methods

Procedure details

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CC1(C)Oc2ccc(C#N)cc2C(N2CCCC2=O)C1O

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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